molecular formula C19H26N4O B256557 N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide

カタログ番号 B256557
分子量: 326.4 g/mol
InChIキー: HGKPSGZLMPHHTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide, also known as JP-1302, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JP-1302 is a small molecule that belongs to the class of benzamide derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

作用機序

The exact mechanism of action of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide is not fully understood, but it is believed to act on multiple targets in the body. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Furthermore, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation and have been implicated in cancer development.
Biochemical and Physiological Effects:
N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. Moreover, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been shown to increase the expression of genes involved in energy metabolism, such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), in animal models.

実験室実験の利点と制限

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has several advantages for lab experiments, including its high purity and stability, making it suitable for further studies. However, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Moreover, the exact mechanism of action of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide is not fully understood, making it difficult to design experiments to elucidate its effects.

将来の方向性

There are several future directions for N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide research, including investigating its efficacy in treating various diseases, such as cancer and inflammation, and elucidating its mechanism of action. Moreover, further studies are needed to optimize the synthesis of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide and improve its solubility and bioavailability. Additionally, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide could be used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications. The synthesis of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been optimized to obtain high yields and purity, making it suitable for further studies. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been found to have antitumor, anti-inflammatory, and analgesic effects in various preclinical models, and its mechanism of action involves multiple targets in the body. Further studies are needed to elucidate the effects of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide and optimize its synthesis for drug development.

合成法

The synthesis of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide involves a multistep process that includes the reaction of 3-(dimethylamino)propylamine with 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, followed by coupling with 2-aminobenzamide. The final product is obtained after several purification steps, including crystallization and recrystallization. The synthesis of N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been optimized to obtain high yields and purity, making it suitable for further studies.

科学的研究の応用

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects in various preclinical models. N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has also been found to be effective in treating neuropathic pain and reducing inflammation in animal models. Moreover, N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.

特性

製品名

N-(3-(dimethylamino)propyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide

分子式

C19H26N4O

分子量

326.4 g/mol

IUPAC名

N-[3-(dimethylamino)propyl]-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)benzamide

InChI

InChI=1S/C19H26N4O/c1-23(2)13-7-12-20-19(24)15-9-4-3-8-14(15)18-16-10-5-6-11-17(16)21-22-18/h3-4,8-9H,5-7,10-13H2,1-2H3,(H,20,24)(H,21,22)

InChIキー

HGKPSGZLMPHHTF-UHFFFAOYSA-N

SMILES

CN(C)CCCNC(=O)C1=CC=CC=C1C2=NNC3=C2CCCC3

正規SMILES

CN(C)CCCNC(=O)C1=CC=CC=C1C2=NNC3=C2CCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。